A Comprehensive Technical Guide to 3-Azabicyclo[3.3.0]octane Hydrochloride
A Comprehensive Technical Guide to 3-Azabicyclo[3.3.0]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-Azabicyclo[3.3.0]octane hydrochloride (CAS Number: 112626-50-3), a pivotal building block in contemporary pharmaceutical research and development. This document elucidates the compound's chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its significant role as a key intermediate in the synthesis of therapeutic agents, including the anti-diabetic drug Gliclazide and novel inhibitors of the Hedgehog signaling pathway. The guide is intended to be a comprehensive resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Introduction
3-Azabicyclo[3.3.0]octane hydrochloride, also known as octahydrocyclopenta[c]pyrrole hydrochloride, is a bicyclic amine that has garnered significant attention in the pharmaceutical industry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of small molecule therapeutics with improved potency and selectivity. This guide will detail the fundamental properties of this compound and provide practical methodologies for its synthesis and application in drug development, with a particular focus on its role in the creation of Hedgehog signaling pathway inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Azabicyclo[3.3.0]octane hydrochloride is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 112626-50-3 | [1][2] |
| Molecular Formula | C₇H₁₄ClN | [1] |
| Molecular Weight | 147.65 g/mol | [1][2] |
| Appearance | White or almost white powder | |
| Melting Point | 131 - 135°C | |
| Boiling Point | 204.1°C at 760 mmHg | |
| Flash Point | 77.2°C | |
| Solubility | Soluble in Chloroform (Sparingly) and Methanol (Slightly). Information on solubility in other common solvents is limited. | |
| IUPAC Name | octahydrocyclopenta[c]pyrrole hydrochloride | [1] |
Synthesis of 3-Azabicyclo[3.3.0]octane Hydrochloride
The synthesis of 3-Azabicyclo[3.3.0]octane hydrochloride can be achieved through a multi-step process, often starting from 1,2-cyclopentanedicarboxylic acid or its derivatives. A common route involves the formation of the free base, octahydrocyclopenta[c]pyrrole, followed by conversion to its hydrochloride salt.
Experimental Protocol: Synthesis of Octahydrocyclopenta[c]pyrrole (Free Base)
This protocol is based on the reduction of 1,2-dicyanocyclo-1-pentene.
Materials:
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1,2-dicyanocyclo-1-pentene
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Palladium on charcoal (Pd/C, 5%)
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Isopropanol
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Hydrogen gas (H₂)
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Filtration apparatus
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Rotary evaporator
Procedure:
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In a suitable hydrogenation reactor, combine 1,2-dicyanocyclo-1-pentene (1 equivalent) and 5% Palladium on charcoal.
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Add isopropanol as the solvent.
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Pressurize the reactor with hydrogen gas.
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Stir the mixture vigorously at a controlled temperature (e.g., 80°C) for a sufficient duration (e.g., 21 hours) to ensure complete reduction.
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After the reaction is complete, carefully depressurize the reactor and filter the mixture to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude octahydrocyclopenta[c]pyrrole.
Experimental Protocol: Conversion to Hydrochloride Salt
Materials:
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Crude octahydrocyclopenta[c]pyrrole
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Anhydrous diethyl ether or other suitable organic solvent
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Anhydrous hydrogen chloride (gas or in a suitable solvent like diethyl ether)
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Stirring apparatus
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Filtration apparatus
Procedure:
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Dissolve the crude octahydrocyclopenta[c]pyrrole in a minimal amount of anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with constant stirring.
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A white precipitate of 3-Azabicyclo[3.3.0]octane hydrochloride will form.
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Continue the addition of HCl until no further precipitation is observed.
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Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.
Applications in Drug Development
Intermediate in the Synthesis of Gliclazide
3-Azabicyclo[3.3.0]octane hydrochloride is a crucial intermediate in the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes). The bicyclic amine core is incorporated into the final drug structure, contributing to its therapeutic profile.
Precursor for Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in several types of cancer.[1] Inhibition of this pathway has emerged as a promising strategy for cancer therapy. 3-Azabicyclo[3.3.0]octane hydrochloride serves as a valuable starting material for the synthesis of substituted pyrimidine derivatives that act as novel Hedgehog signaling pathway inhibitors.
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of the ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). These transcription factors then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation and differentiation.

